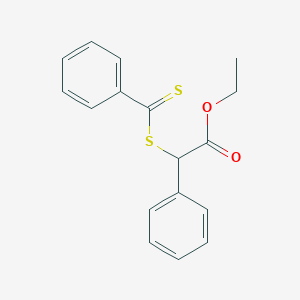![molecular formula C34H65NNaO10P B12056415 sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate](/img/structure/B12056415.png)
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate: is a chemical compound known for its significant role in biological systems. It is a type of phospholipid, specifically a phosphatidylglycerol, which contains two tetradecanoyl (myristoyl) groups. This compound is involved in various physiological processes, including cell signaling, membrane assembly, and maintaining cell structure integrity .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate typically involves the esterification of glycerol with myristic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the correct formation of the ester bonds .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and phosphorylation processes. The production is carried out in controlled environments to maintain the purity and stability of the compound. The use of advanced technologies and equipment ensures the efficient synthesis of the compound on an industrial scale .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides.
Reduction: Reduction reactions can occur at the phosphate group, converting it to a phosphite.
Substitution: Substitution reactions can take place at the amino group, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used under mild conditions to introduce different substituents at the amino group.
Major Products Formed:
Oxidation: Formation of fatty acid peroxides.
Reduction: Formation of phosphite derivatives.
Substitution: Formation of substituted amino derivatives.
科学研究应用
Chemistry: In chemistry, this compound is used as a model phospholipid to study membrane dynamics and interactions. It helps in understanding the behavior of cell membranes under different conditions .
Biology: In biological research, it is used to study cell signaling pathways and membrane protein interactions. It plays a crucial role in understanding how cells communicate and maintain their structure .
Medicine: In medicine, this compound is explored for its potential in drug delivery systems. Its ability to integrate into cell membranes makes it a valuable tool for delivering therapeutic agents to specific cells or tissues .
Industry: In the industrial sector, it is used in the formulation of various products, including cosmetics and pharmaceuticals.
作用机制
The mechanism of action of sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate involves its integration into cell membranes. It interacts with membrane proteins and other lipids, influencing membrane fluidity and signaling pathways. The molecular targets include various membrane-bound receptors and enzymes, which are crucial for cell signaling and function .
相似化合物的比较
- Sodium 2,3-dihydroxypropyl [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate
- 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (sodium salt)
Uniqueness: Sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate is unique due to its specific amino and carboxyl groups, which provide additional sites for chemical reactions and interactions. This makes it more versatile in biological and chemical applications compared to similar compounds .
属性
分子式 |
C34H65NNaO10P |
|---|---|
分子量 |
701.8 g/mol |
IUPAC 名称 |
sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(tetradecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C34H66NO10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-32(36)42-27-30(28-43-46(40,41)44-29-31(35)34(38)39)45-33(37)26-24-22-20-18-16-14-12-10-8-6-4-2;/h30-31H,3-29,35H2,1-2H3,(H,38,39)(H,40,41);/q;+1/p-1/t30-,31+;/m1./s1 |
InChI 键 |
QSHQBWBFNCFHLO-MFABWLECSA-M |
手性 SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC[C@@H](C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
规范 SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)O)N)OC(=O)CCCCCCCCCCCCC.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-one](/img/structure/B12056333.png)
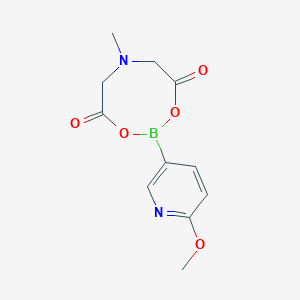
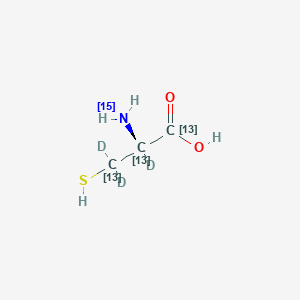
![3-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12056346.png)

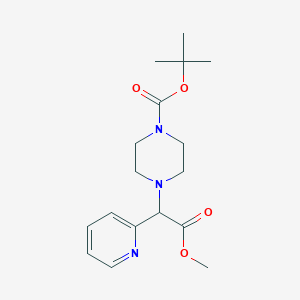
![4-{[(E)-(4-tert-butylphenyl)methylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12056374.png)
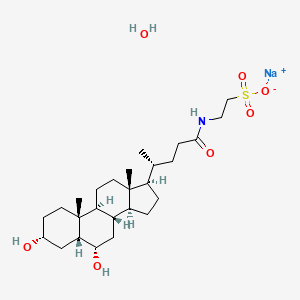
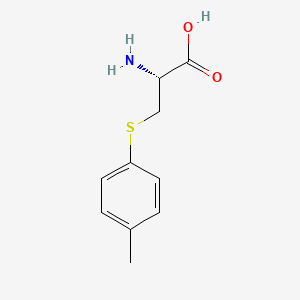
![(2S)-2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B12056385.png)
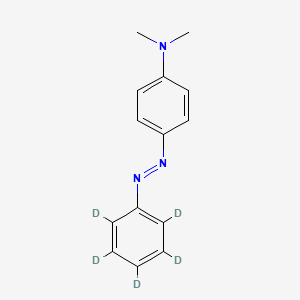
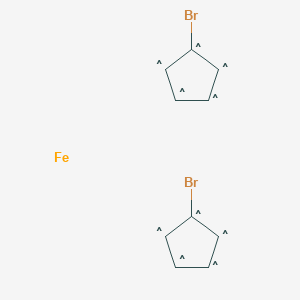
![8,21,34,47-tetratert-butyl-2,15,28,41,53,54,55,56-octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B12056407.png)
